5-fluoro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-6-methylpyridine-2-carboxamide
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Overview
Description
5-fluoro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-6-methylpyridine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a carboxamide group, a thiazole ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-6-methylpyridine-2-carboxamide typically involves multi-step organic synthesis
Thiazole Ring Formation: The thiazole ring can be synthesized using a condensation reaction between a thioamide and an α-haloketone under basic conditions.
Methoxyphenyl Group Introduction: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Coupling with Pyridine Ring: The final step involves coupling the thiazole derivative with a pyridine carboxamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst such as palladium.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure and potential biological activity.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Biological Research: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 5-fluoro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-6-methylpyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
5-fluoro-2-methoxybenzonitrile: Shares the fluorine and methoxy groups but lacks the thiazole and pyridine rings.
2-chloro-5-fluoropyrimidine: Contains a fluorine atom and a pyrimidine ring but differs in the overall structure and functional groups.
Uniqueness
5-fluoro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-6-methylpyridine-2-carboxamide is unique due to its combination of a pyridine ring, thiazole ring, and methoxyphenyl group. This unique structure imparts specific electronic and steric properties that can be exploited in various applications, making it distinct from other similar compounds.
Properties
IUPAC Name |
5-fluoro-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-6-methylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2S/c1-12-16(20)7-8-17(22-12)18(24)21-10-9-14-11-26-19(23-14)13-3-5-15(25-2)6-4-13/h3-8,11H,9-10H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBIQDGCKYBMTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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